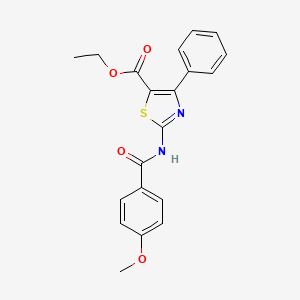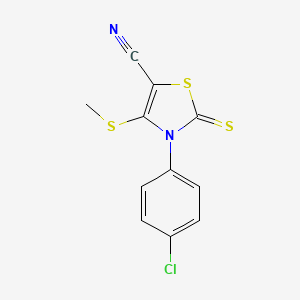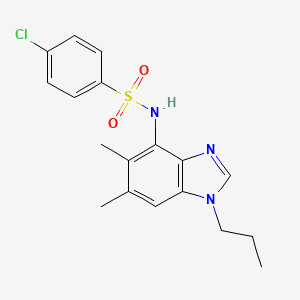
Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H22N2O2S . It has a molecular weight of 318.44 . It is a solid substance and should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-12(9-11-19)15-18-13-6-4-5-7-14(13)22-15/h4-7,12H,8-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3 . Its pKa value is predicted to be 11.83±0.10 .Scientific Research Applications
Neuropharmacological Investigations
Some studies have focused on the neuropharmacological aspects of related compounds, investigating their effects on neurotransmitter systems and potential for treating neurological disorders. For instance, compounds like WAY100135 have been identified as selective antagonists at both somatodendritic and postsynaptic 5-HT1A receptors, indicating potential applications in neuropsychiatric disorder treatments (Fletcher et al., 1993).
Antihypertensive Activity
Research has also extended into cardiovascular pharmacology, where derivatives such as spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been synthesized and evaluated for their antihypertensive effects, showing significant activity in animal models (Clark et al., 1983).
Anti-Parasitic Effects
In the realm of parasitology, derivatives have been studied for their effects on the fine structure of parasites like Brugia spp. and Litomosoides carinii, demonstrating alterations in somatic muscle cells and potentially indicating mechanisms by which these compounds might interfere with the energy metabolism of parasites (Franz et al., 2004).
Vasodilator Activity and Cardiovascular Implications
Haloperidol derivatives have been synthesized, revealing vasodilator activity and potential as calcium channel blockers, suggesting implications for cardiovascular disease treatments (Chen et al., 2011).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The associated precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-12(9-11-19)15-18-13-6-4-5-7-14(13)22-15/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLGLFTLCLKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

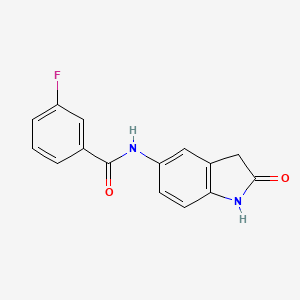
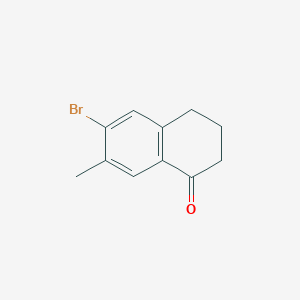
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
![2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2800207.png)
![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2800208.png)


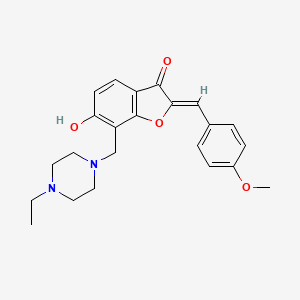

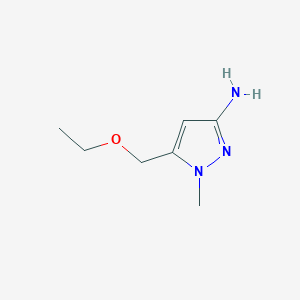
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol](/img/structure/B2800217.png)
